molecular formula C7H6O5 B1597876 4-oxohepta-2,5-dienedioic Acid CAS No. 34911-62-1

4-oxohepta-2,5-dienedioic Acid

Cat. No.: B1597876
CAS No.: 34911-62-1
M. Wt: 170.12 g/mol
InChI Key: FORGRSMNOFWNBO-UHFFFAOYSA-N
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Description

4-oxohepta-2,5-dienedioic Acid is an organic compound with the molecular formula C7H6O5. It is also known by its IUPAC name, (2E,5E)-4-Oxo-2,5-heptadienedioic acid . This compound is characterized by the presence of a conjugated diene system and a keto group, making it an interesting subject for various chemical reactions and applications.

Scientific Research Applications

4-oxohepta-2,5-dienedioic Acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxohepta-2,5-dienedioic Acid can be achieved through several methods. One common approach involves the oxidation of 2,5-heptadienedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective formation of the 4-oxo derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-oxohepta-2,5-dienedioic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-oxohepta-2,5-dienedioic Acid involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo electrophilic addition. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxohepta-2,5-dienedioic Acid is unique due to its specific molecular structure, which combines a conjugated diene system with a keto group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-oxohepta-2,5-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORGRSMNOFWNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371839
Record name 4-oxohepta-2,5-dienedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34911-62-1
Record name 4-oxohepta-2,5-dienedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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